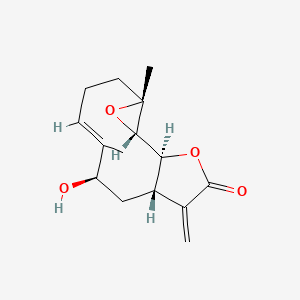

9alpha-Hydroxyparthenolide

Description

Contextualization within Sesquiterpene Lactones

9alpha-Hydroxyparthenolide is classified as a sesquiterpene lactone, a large and diverse group of naturally occurring secondary metabolites. nih.govnih.gov These compounds are a significant subclass of terpenoids, characterized by a 15-carbon skeleton formed from three isoprene (B109036) units. mdpi.com Sesquiterpene lactones are particularly abundant in plants belonging to the Asteraceae (Compositae) family, which includes about 20,000 species. researchgate.netchemotechnique.se

Within the vast family of sesquiterpene lactones, this compound belongs to the germacranolide subgroup. publisherspanel.comwikipedia.org Germacranolides are distinguished by their ten-membered carbocyclic ring structure. Specifically, this compound is identified as a 4,5-epoxygermacranolide, indicating the presence of an epoxide ring between carbons 4 and 5. publisherspanel.com The defining feature of sesquiterpene lactones is a fused lactone ring, which in this case is an α-methylene-γ-lactone ring, a structural element often linked to their biological activity. researchgate.net These compounds are known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them a subject of intense research. mdpi.comresearchgate.net

| Feature | Description |

| Class | Sesquiterpene Lactone nih.govebi.ac.uk |

| Subclass | Germacranolide publisherspanel.comwikipedia.org |

| Carbon Skeleton | C15, derived from three isoprene units mdpi.com |

| Key Functional Groups | γ-lactone ring, Epoxide, Hydroxyl group publisherspanel.com |

| Primary Natural Source | Asteraceae family researchgate.netchemotechnique.se |

Origin and Structural Relationship to Parthenolide (B1678480)

This compound is a phytochemical isolated from several plant species, predominantly within the Asteraceae family. Its natural occurrence has been documented in the aerial parts of plants such as Anvillea garcinii, Anvillea radiata, Zoegea leptaurea subsp. mesopotamica, and Zoegea baldschuanica. publisherspanel.comnih.govijses.comiucr.org The isolation of this compound from these plants is typically achieved through extraction with solvents like methanol (B129727) followed by chromatographic separation. publisherspanel.com

Structurally, this compound is a close derivative of parthenolide, a more widely known sesquiterpene lactone. wikipedia.orgijses.com The chemical relationship is defined by the addition of a single hydroxyl (-OH) group at the C-9 alpha position of the parthenolide backbone. publisherspanel.com Parthenolide itself is a germacrane-type sesquiterpene lactone naturally found in the plant feverfew (Tanacetum parthenium). wikipedia.orgcjnmcpu.com The core structure shared by both compounds consists of a ten-membered germacrane (B1241064) ring fused with a trans-annelated exomethylene-γ-lactone. The presence and specific stereochemistry of the hydroxyl group in this compound are confirmed through spectral methods like 1H NMR and 13C NMR analysis. publisherspanel.com

| Compound | Molecular Formula | Core Structure | Distinguishing Feature | Natural Sources |

| Parthenolide | C15H20O3 wikipedia.org | Germacranolide | Lacks a hydroxyl group at C-9 | Tanacetum parthenium wikipedia.org |

| This compound | C15H20O4 nih.gov | Germacranolide | Contains a hydroxyl group at the 9α position publisherspanel.com | Anvillea and Zoegea species publisherspanel.comnih.gov |

Historical and Current Significance in Phytochemistry and Medicinal Chemistry

The study of this compound has significance in both phytochemistry and medicinal chemistry.

In Phytochemistry , the isolation and characterization of this compound have contributed to the field of chemotaxonomy. publisherspanel.com Its identification in the genus Zoegea, for instance, helped to confirm the presence of 4,5-epoxygermacranolides as a distinctive chemical feature of this plant group. publisherspanel.com Historically, the compound was first identified as a novel antitumor agent from Anvillea garcinii in the early 1980s. publisherspanel.com Current phytochemical research continues to identify it in various plants and utilizes it as a chemical marker or as a starting material for the semisynthesis of new derivatives. nih.goviucr.orgnih.gov

In Medicinal Chemistry , this compound has been a subject of interest primarily for its biological activities. Early studies highlighted its significant cytotoxic effects against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma. publisherspanel.com This initial discovery spurred further investigation into its potential as an anticancer agent. nih.govcjnmcpu.com The current focus in medicinal chemistry is on using this compound as a scaffold for creating novel, more potent anticancer compounds. cjnmcpu.com Researchers perform structural modifications, for example, at the C-9 hydroxyl group and the C-13 position of the lactone ring, to synthesize new analogues. nih.gov These new derivatives are then evaluated for enhanced cytotoxic activity against various human cancer cell lines, with some showing promising results compared to established chemotherapy drugs. nih.govfree.fr This ongoing work underscores its importance as a lead compound in drug discovery. openaccessjournals.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1S,2S,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |

InChI |

InChI=1S/C15H20O4/c1-8-5-4-6-15(3)13(19-15)12-10(7-11(8)16)9(2)14(17)18-12/h5,10-13,16H,2,4,6-7H2,1,3H3/b8-5+/t10-,11+,12-,13-,15+/m0/s1 |

InChI Key |

RZUCCKARTVHQBW-ZFDNOKKTSA-N |

Isomeric SMILES |

C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H](C[C@H]1O)C(=C)C(=O)O3)C |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(CC1O)C(=C)C(=O)O3)C |

Synonyms |

9-hydroxyparthenolide 9alpha-hydroxyparthenolide 9beta-hydroxyparthenolide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources of 9alpha-Hydroxyparthenolide

This compound is a naturally occurring sesquiterpene lactone found within various species of the Asteraceae family. Research has identified several plants as significant sources of this compound.

The aerial parts of Anvillea radiata Coss. & Dur., a wild plant found in regions of North Africa, are a notable source of this compound. nih.govresearchgate.netenhg.org Studies have consistently isolated this compound from the plant, often identifying it as a major constituent. nih.govresearchgate.net The chloroform (B151607) extract of the aerial parts, in particular, has been shown to contain this compound. iucr.org Its abundance in this species makes A. radiata a renewable source for obtaining this specific sesquiterpene lactone. researchgate.net

Chemical analysis of Zoegea leptaurea subsp. mesopotamica (Czerep.) Rech. has led to the successful isolation of this compound from its aerial parts. publisherspanel.comnih.gov This finding confirms the presence of 4,5-epoxygermacranolides within the Zoegea L. genus, highlighting a distinctive chemical feature with chemotaxonomic significance. publisherspanel.com The compound was identified through spectral methods after being extracted from plant material grown in a controlled garden environment. publisherspanel.com Beyond this subspecies, this compound has also been identified in other species of the same genus, such as Zoegea baldschuanica C. Winkl. publisherspanel.com

Anvillea garcinii (Burm.) DC. is another plant within the Asteraceae family from which this compound has been isolated. publisherspanel.com Phytochemical investigations of the aerial parts of A. garcinii have revealed the presence of several germacranolides, including both 9α-hydroxyparthenolide and its isomer, 9β-hydroxyparthenolide. nih.govmdpi.comijses.com These compounds are considered among the prominent metabolites of this species. mdpi.com

Table 1: Plant Sources of this compound

| Plant Species | Family | Part(s) Containing Compound |

| Anvillea radiata | Asteraceae | Aerial Parts |

| Zoegea leptaurea subsp. mesopotamica | Asteraceae | Aerial Parts |

| Zoegea baldschuanica | Asteraceae | Not Specified |

| Anvillea garcinii | Asteraceae | Aerial Parts |

Extraction Techniques for Plant-Derived Compounds

The isolation of sesquiterpene lactones like this compound from plant matrices relies on various extraction methodologies. Conventional techniques are widely employed for this purpose.

Conventional extraction methods for obtaining sesquiterpene lactones from plants of the Asteraceae family often involve the use of organic solvents. mdpi.com These techniques, such as maceration, are foundational in phytochemical research.

Maceration is a common and straightforward solid-liquid extraction technique used to isolate sesquiterpene lactones. The process typically involves soaking the dried and powdered plant material in a selected solvent for an extended period, which can range from hours to several days. scielo.brnanobioletters.com This allows the soluble phytochemicals, including this compound, to diffuse from the plant cells into the solvent.

For instance, the extraction of sesquiterpene lactones from Calea uniflora involved static maceration of fresh leaves in 92% ethanol (B145695) at room temperature for 15 days. scielo.br In another study on Inula confertiflora, dried and ground leaves were extracted with methanol (B129727) by maceration for 48 hours at room temperature. nanobioletters.com A study on chicory (Cichorium intybus) roots found that maceration in water for 17 hours at 30°C was effective for increasing the content of free sesquiterpene lactones. nih.gov The choice of solvent is critical, with methanol, ethanol, and chloroform being commonly used. mdpi.comnih.govmdpi.com Following the maceration period, the resulting solution is filtered, and the solvent is typically removed under reduced pressure to yield a crude extract, which then undergoes further purification steps to isolate the target compounds. scielo.br

Table 2: Examples of Maceration for Sesquiterpene Lactone Extraction

| Plant Species | Plant Part | Solvent | Duration | Temperature |

| Calea uniflora | Fresh Leaves | 92% Ethanol | 15 days | Room Temperature |

| Inula confertiflora | Dried Leaves | Methanol | 48 hours | Room Temperature |

| Parthenium hysterophorus | Whole Plant | Chloroform | 24 hours | Room Temperature |

| Cichorium intybus | Dried Roots | Water | 17 hours | 30°C |

Conventional Extraction Methods

Solvent Extraction (e.g., Dichloromethane (B109758), Methanol, Ethanol, Ethyl Acetate)

Solvent extraction is a cornerstone technique for isolating 9α-hydroxyparthenolide from plant material. The choice of solvent is critical and is typically based on the polarity of the target compound. For instance, dried and ground aerial parts of Zoegea leptaurea subsp. mesopotamica have been exhaustively extracted with methanol. The resulting residue is then dissolved in water and further extracted with dichloromethane to yield a crude extract containing 9α-hydroxyparthenolide. publisherspanel.com This multi-solvent approach helps to selectively partition compounds based on their solubility.

In another example, the aerial parts of Anvillea radiata are also subjected to solvent extraction to isolate 9α-hydroxyparthenolide. nih.govresearchgate.net Similarly, chloroform extracts of fresh leaves of Tanacetum parthenium have been used to obtain parthenolide (B1678480) and its derivatives. nih.gov The general principle involves macerating the plant material in a chosen solvent, allowing the soluble compounds to dissolve, followed by filtration and concentration of the extract. oleumdietetica.es Common solvents used in these processes include dichloromethane, methanol, ethanol, and ethyl acetate, often in succession to fractionate the extract. oleumdietetica.esnih.gov

Table 1: Examples of Solvent Extraction for 9α-Hydroxyparthenolide

| Plant Species | Plant Part | Extraction Solvent(s) | Reference |

| Zoegea leptaurea subsp. mesopotamica | Aerial parts | Methanol, Dichloromethane | publisherspanel.com |

| Anvillea radiata | Aerial parts | Not specified in abstract | nih.govresearchgate.net |

| Tanacetum parthenium | Fresh leaves | Chloroform | nih.gov |

Hydrodistillation

Hydrodistillation is a traditional method primarily used for the extraction of essential oils and other volatile compounds from plant materials. researchgate.netnih.gov This technique involves co-distilling the plant material with water. The resulting vapor, a mixture of water and volatile compounds, is then condensed. The essential oil, which is typically immiscible with water, is then separated from the aqueous layer. While effective for volatile components, its direct application for the extraction of a moderately polar and less volatile compound like 9α-hydroxyparthenolide is less common but can be part of a broader extraction scheme for comprehensive phytochemical analysis of a plant like Anvillea garcinii subsp. radiata. researchgate.net

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction technique that offers a more efficient extraction compared to simple maceration. nist.govnumberanalytics.com The plant material is placed in a thimble, which is then placed in the main chamber of the Soxhlet apparatus. hawachfilterpaper.com The extraction solvent is heated in a flask, and its vapor travels to a condenser, where it is cooled and drips down onto the thimble containing the plant material. biosmartnotes.com The solvent fills the thimble and, once it reaches a certain level, the extract-laden solvent is siphoned back into the heating flask. This process is repeated, allowing for a thorough extraction with fresh solvent in each cycle. nist.govhawachfilterpaper.com This method is advantageous as it uses a relatively small amount of solvent that is continuously recycled. However, the prolonged heating can potentially degrade thermolabile compounds. biosmartnotes.com An automated version of this method, as described in EPA Method 3541, offers a more rapid extraction by initially immersing the thimble in the boiling solvent. epa.gov

Advanced and Green Extraction Methods

In recent years, there has been a significant shift towards the development of more efficient, rapid, and environmentally friendly extraction techniques. These advanced methods often result in higher yields and reduced extraction times and solvent consumption.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. scispace.com The propagation of these waves through the solvent creates cavitation bubbles. The formation, growth, and collapse of these bubbles generate localized high pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent. mdpi.commdpi.com This technique has been shown to be more effective than conventional methods for extracting bioactive compounds. nih.gov For instance, studies have demonstrated that UAE can significantly improve the extraction yield of phenolic compounds and other phytochemicals. tci-thaijo.org The efficiency of UAE is influenced by several factors, including ultrasonic power, frequency, extraction time, and temperature. scispace.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process. nih.govslideshare.net The microwave radiation causes the polar molecules in the solvent and any residual moisture in the plant material to oscillate rapidly, generating heat. This internal heating creates pressure within the plant cells, leading to their rupture and the release of intracellular contents into the solvent. encyclopedia.pub MAE offers several advantages, including reduced extraction times, lower solvent consumption, and potentially higher extraction yields compared to conventional methods. nih.govmilestonesrl.com The effectiveness of MAE is dependent on factors such as the choice of solvent, microwave power, temperature, and extraction time. mdpi.comresearchgate.net

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the extraction solvent. mdpi.comajgreenchem.comnih.gov A supercritical fluid is any substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. ajgreenchem.com SC-CO2 is particularly advantageous due to its non-toxic, non-flammable nature, and its easily tunable solvating power by altering pressure and temperature. mdpi.comajgreenchem.com This allows for selective extraction of different compounds. For non-polar to moderately polar compounds, SC-CO2 is an excellent solvent. To extract more polar compounds like 9α-hydroxyparthenolide, a polar co-solvent such as ethanol or methanol is often added to the SC-CO2 to increase its solvating power. ajgreenchem.comscirp.org This technique is highly efficient and environmentally friendly, as the CO2 can be easily removed from the extract by depressurization, leaving a solvent-free product. ajgreenchem.com

Table 2: Comparison of Advanced Extraction Methods

| Extraction Method | Principle | Advantages | Key Parameters |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls and enhances mass transfer. mdpi.com | Reduced extraction time, increased yield, suitable for thermolabile compounds. scispace.commdpi.com | Power, frequency, time, temperature, solvent. scispace.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and plant matrix, causing cell rupture. encyclopedia.pub | Rapid extraction, reduced solvent volume, improved yield. nih.govmilestonesrl.com | Solvent, power, temperature, time. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Utilizes the solvating properties of a fluid above its critical point (e.g., CO2). ajgreenchem.com | Environmentally friendly, high selectivity, solvent-free extract. mdpi.comajgreenchem.com | Pressure, temperature, co-solvent, flow rate. ajgreenchem.com |

Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, efficient isolation and purification techniques are necessary to obtain this compound in a pure form.

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. nih.gov Various chromatographic methods are employed based on the physicochemical properties of the target compound.

Column Chromatography: This is a widely used preparative technique for isolating and purifying natural products. hilarispublisher.comcolumn-chromatography.com The separation is based on the differential adsorption of compounds to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through the column. nih.goviipseries.org Compounds with different polarities will move through the column at different rates, allowing for their separation into fractions. iipseries.org

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective analytical technique often used for preliminary screening and to monitor the progress of a separation. hilarispublisher.comiipseries.org It involves spotting the sample on a thin layer of adsorbent material and developing it with a solvent system. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that uses high pressure to pump a solvent through a column packed with a stationary phase. hilarispublisher.comiipseries.org It offers high resolution and is suitable for the purification of a wide range of compounds. iipseries.orgjsmcentral.org Preparative HPLC is crucial for obtaining larger quantities of pure compounds. iipseries.org

Crystallization is a key technique for the final purification of a compound. mt.com It relies on the principle that a pure compound will form well-defined crystals from a supersaturated solution. syrris.com The process involves two main stages: nucleation, where molecules gather into clusters, and crystal growth. syrris.com

Several methods can be used to induce crystallization:

Slow Evaporation: A near-saturated solution of the compound is allowed to stand, and the solvent evaporates slowly, leading to the formation of crystals. washington.eduunifr.ch

Slow Cooling: A saturated solution is prepared at a high temperature and then cooled slowly. As the temperature decreases, the solubility of the compound also decreases, resulting in crystallization. mt.comwashington.edu

Solvent/Vapor Diffusion: This method is suitable for small amounts of material. The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is allowed to slowly diffuse into the solution, either as a liquid layer or as vapor. washington.eduunifr.ch This gradual change in solvent composition induces crystallization.

The choice of crystallization technique depends on the properties of the compound and the solvent system. syrris.com Careful control of the crystallization process is essential to obtain high-quality crystals and to control polymorphism, the phenomenon where a compound can exist in multiple crystal structures with different physical properties. syrris.comcrystalpharmatech.com

Biosynthesis and in Vitro Metabolic Transformations of 9alpha Hydroxyparthenolide

Proposed Biosynthetic Pathways of Germacrane-Type Sesquiterpene Lactones

The biosynthesis of germacrane-type sesquiterpene lactones, including parthenolide (B1678480) and its hydroxylated derivatives, is a complex enzymatic process originating from the general isoprenoid pathway. The foundational steps occur via the mevalonate pathway, leading to the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP).

The key steps in the proposed biosynthetic pathway are:

Formation of the Germacrane (B1241064) Skeleton : The pathway diverges into sesquiterpene synthesis with the cyclization of the linear FPP molecule. This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (or cyclases). Specifically for germacranolides, the enzyme (+)-germacrene A synthase (GAS) converts FPP into (+)-germacrene A, which serves as the foundational carbocyclic framework for this class of compounds nih.govoup.comnih.gov.

Oxidation of Germacrene A : Following the formation of the germacrene A ring, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are versatile enzymes in secondary metabolite biosynthesis mdpi.comresearchgate.net. The isopropenyl side chain of germacrene A is sequentially oxidized by an enzyme known as germacrene A oxidase (GAO) nih.govoup.com. This multi-step oxidation converts the methyl group on the side chain into a carboxylic acid, yielding germacrene A acid nih.govoup.com.

Lactone Ring Formation : The formation of the characteristic γ-lactone ring is the next critical step. This is achieved through the hydroxylation of germacrene A acid at the C6 position, a reaction catalyzed by another specific cytochrome P450 enzyme, costunolide synthase (COS) researchgate.netnih.gov. The resulting 6α-hydroxy-germacrene A acid intermediate then undergoes a spontaneous dehydration and cyclization (lactonization) to form (+)-costunolide nih.govwur.nl.

Formation of Parthenolide and 9alpha-Hydroxyparthenolide : Costunolide is a key intermediate that can be further modified to create a vast diversity of sesquiterpene lactones wur.nl. The biosynthesis of parthenolide from costunolide involves an epoxidation step across the C4-C5 double bond, catalyzed by a parthenolide synthase researchgate.net. The final step to produce this compound is a subsequent hydroxylation of the parthenolide molecule at the C9 position. This reaction is likely catalyzed by another specific P450 hydroxylase, adding a hydroxyl group in the alpha configuration.

Below is a table summarizing the key enzymes involved in this proposed pathway.

| Enzyme Name | Abbreviation | Function |

| (+)-Germacrene A Synthase | GAS | Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A |

| Germacrene A Oxidase | GAO | Multi-step oxidation of the isopropenyl side chain of Germacrene A to a carboxylic acid |

| Costunolide Synthase | COS | C6-hydroxylation of Germacrene A acid, leading to lactonization to form Costunolide |

| Parthenolide Synthase | PTS | Epoxidation of Costunolide to form Parthenolide |

| Parthenolide C9α-hydroxylase | (Putative) | Hydroxylation of Parthenolide at the C9 position to form 9α-Hydroxyparthenolide |

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis integrates the precision of biocatalysis with the robustness of traditional organic chemistry to construct complex molecules. This approach is particularly valuable for natural products like this compound, where achieving specific stereochemistry and regioselectivity through purely chemical means can be challenging and require extensive protecting group strategies.

A key consideration for the chemoenzymatic synthesis of this compound is the strategic introduction of the hydroxyl group at the C9 position of the parthenolide scaffold. This is an example of late-stage C-H functionalization, where a C-H bond on a complex core structure is selectively converted to a C-O bond.

Key considerations include:

Biocatalyst Selection : The core of this strategy relies on identifying a suitable enzyme, typically a hydroxylase, that can perform the desired transformation. Cytochrome P450 monooxygenases are prime candidates due to their natural role in oxidizing terpene backbones mdpi.comnih.gov. Research has demonstrated that engineered variants of P450s can be developed to selectively hydroxylate parthenolide at specific aliphatic sites, including the C9 position nih.gov.

Enzyme Engineering and Screening : Wild-type enzymes may not possess the required activity or selectivity for a non-natural substrate or a specific position. Therefore, techniques like directed evolution and site-saturation mutagenesis are often employed to create libraries of enzyme variants. These libraries can then be screened in high-throughput formats to identify catalysts with the desired regioselectivity for C9 hydroxylation nih.gov.

Reaction Optimization : Once a suitable biocatalyst is identified, reaction conditions must be optimized. This includes factors such as substrate concentration, pH, temperature, and the use of co-solvents to improve the solubility of hydrophobic molecules like parthenolide. For P450-catalyzed reactions, an efficient cofactor regeneration system (e.g., for NADPH) is also essential to ensure catalytic turnover and make the process economically viable nih.gov.

In Vitro Metabolic Fate in Preclinical Models

To understand the biological activity and clearance of a compound, it is essential to study its metabolic fate. In vitro preclinical models, such as liver cell fractions and suspensions, provide a controlled environment to investigate how a compound is biochemically transformed.

Characterization of Metabolic Pathways in Cellular Systems (e.g., Hepatocyte Suspensions)

The liver is the primary site of drug and xenobiotic metabolism in the body. Therefore, cellular systems derived from the liver are the gold standard for in vitro metabolic studies europa.eu.

Human Liver Microsomes (HLMs) : These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism researchgate.netmdpi.com. Studies on parthenolide and other sesquiterpene lactones using HLMs have shown that they undergo Phase I metabolism, including reactions like hydroxylation and epoxidation thieme-connect.comtandfonline.com.

Hepatocyte Suspensions : Using intact liver cells (hepatocytes) provides a more complete picture of metabolism, as these cells contain both Phase I and Phase II metabolic enzymes, along with the necessary cofactors in a physiologically relevant context europa.eu. This allows for the investigation of sequential metabolic reactions, where a product of a Phase I reaction becomes a substrate for a Phase II conjugation reaction. Parthenolide has been the subject of numerous studies in various preclinical models, including cancer cell lines and animal models, which provide a basis for understanding its general metabolic stability and pathways nih.govaub.edu.lbnih.govnih.govfrontiersin.orgnih.gov.

For this compound, the metabolic pathways would likely involve further oxidation, reduction, or hydrolysis (Phase I), followed by conjugation with polar molecules like glucuronic acid or glutathione (B108866) (Phase II) to facilitate excretion.

Identification of Metabolic Products

The metabolism of parthenolide, the parent compound of this compound, has been investigated in rat liver microsomes. These studies serve as a valuable proxy for predicting the metabolic fate of its hydroxylated analog.

One of the primary metabolites identified for parthenolide is an epoxide derivative. Specifically, incubation of parthenolide with rat liver microsomes resulted in the formation of (1R,10R)-epoxyparthenolide as the major oxidative product scielo.brresearchgate.net. This suggests that the double bond in the germacrane ring is a key site for metabolic attack.

For this compound, the metabolic products would likely include:

Further Oxidized Derivatives : The existing hydroxyl group may be oxidized to a ketone. Additionally, other positions on the molecule could undergo hydroxylation.

Epoxides : Similar to parthenolide, epoxidation at other double bonds is a likely metabolic route.

Conjugated Metabolites : In systems containing Phase II enzymes (like hepatocytes or S9 fractions), glucuronide or glutathione conjugates of the parent compound or its Phase I metabolites are expected. Studies with various sesquiterpene lactones in human liver microsomes have identified corresponding monoglucuronides tandfonline.com.

The following table summarizes the types of metabolic reactions observed for the parent compound, parthenolide.

| Parent Compound | In Vitro System | Observed Metabolic Reaction | Major Product Identified |

| Parthenolide | Rat Liver Microsomes | Oxidation (Epoxidation) | (1R,10R)-epoxyparthenolide |

Role of Metabolic Enzymes and Pathways in Biotransformation

The biotransformation of compounds like this compound is categorized into two main phases.

Phase I Metabolism : This phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The primary enzymes responsible for these reactions are the Cytochrome P450 (CYP) family mdpi.com. The formation of (1R,10R)-epoxyparthenolide from parthenolide is a classic example of a CYP-mediated oxidation reaction scielo.brresearchgate.net. Given that this compound is itself a product of a hydroxylation reaction, it is clear that CYP enzymes play a central role in the biosynthesis and likely the subsequent metabolism of this compound class.

Phase II Metabolism : In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous polar molecules to increase their water solubility and facilitate their elimination from the body. Key Phase II enzymes include:

UDP-Glucuronosyltransferases (UGTs) : These enzymes attach glucuronic acid to the molecule. The hydroxyl group of this compound would be a prime site for glucuronidation.

Glutathione S-Transferases (GSTs) : These enzymes conjugate the molecule with glutathione. The α-methylene-γ-lactone moiety present in parthenolide and its derivatives is known to react with thiol-containing molecules like glutathione, a reaction that can be catalyzed by GSTs researchgate.net.

The study of parthenolide's metabolism in human liver microsomes has confirmed the formation of various Phase I derivatives (monohydroxylated, hydrated, carboxylated) and their subsequent Phase II monoglucuronides, indicating the involvement of both CYPs and UGTs tandfonline.com.

Synthetic Chemistry and Analog Development of 9alpha Hydroxyparthenolide

Total Synthesis Approaches to Parthenolide (B1678480) as a Precursor

The chemical complexity of parthenolide has made its total synthesis a significant challenge for organic chemists. As the direct precursor for many derivatives, including 9alpha-hydroxyparthenolide, establishing efficient synthetic routes to parthenolide is of fundamental importance.

One of the first total syntheses of parthenolide utilized a macrocyclic stereocontrolled Barbier reaction to form the characteristic 10-membered carbocyclic ring. nih.govacs.org This key step was followed by a photoinduced Z/E isomerization to achieve the natural configuration of the double bonds. nih.govacs.org This approach also allowed for the creation of a small library of parthenolide analogs, providing initial insights into the structure-activity relationship (SAR) of the molecule. nih.govacs.org

Further synthetic efforts have led to the creation of unnatural diastereomers, such as (±)-4,5-dia-parthenolide. acs.org This 13-step synthesis, starting from commercially available (E,E)-farnesol, featured a challenging regioselective oxidation of the isopropenyl side chain, which was accomplished using a stepwise dihydroxylation procedure involving a Bartlett–Smith iodocarbonate cyclization. acs.org

Semi-Synthetic Strategies from Natural Precursors

While total synthesis provides access to parthenolide and its analogs, semi-synthetic approaches starting from abundant natural sources are often more practical for generating larger quantities of material. 9α-hydroxyparthenolide and its epimer, 9β-hydroxyparthenolide, are naturally occurring sesquiterpene lactones that can be isolated from the aerial parts of plants such as Anvillea radiata. nih.govresearchgate.netresearchgate.net This plant serves as a primary natural precursor for obtaining these compounds, which can then be used as starting materials for further chemical modifications. nih.govresearchgate.net The isolation from this botanical source provides a direct route to the 9-hydroxylated parthenolide scaffold, bypassing the need to functionalize the C-9 position of parthenolide itself.

Regio- and Stereoselective Functionalization at the 9alpha-Position

Introducing a hydroxyl group at the C-9 position of parthenolide with specific stereochemistry is a key transformation for accessing 9α-hydroxyparthenolide and its derivatives. Chemoenzymatic synthesis has emerged as a powerful tool for achieving this with high selectivity. Engineered cytochrome P450 enzymes have been successfully employed for the late-stage C-H functionalization of the parthenolide scaffold. nih.gov

This biocatalytic approach can provide highly regio- and stereoselective hydroxylation. Specifically, P450 variants have been developed that can hydroxylate parthenolide at the C-9 position to yield 9(S)-hydroxy-parthenolide, which corresponds to the 9α-configuration. nih.gov The stereochemical assignment of the newly introduced hydroxyl group was confirmed through nuclear magnetic resonance (NMR) spectroscopy, where Nuclear Overhauser Effect (NOE) correlations between the H-9 and H-1 protons were observed, unambiguously establishing the S configuration at the C-9 carbon. nih.gov This method provides a direct and selective route to 9α-hydroxyparthenolide from parthenolide.

Targeted Structural Modifications at Key Positions (e.g., C-9, C-13, C-14, C-2)

To explore the structure-activity relationships and develop analogs with improved properties, targeted structural modifications of 9α-hydroxyparthenolide are crucial. Research has focused on functionalizing several key positions, most notably the C-9 hydroxyl group and the α-methylene-γ-lactone moiety (involving C-13). nih.govresearchgate.net These modifications are achieved through various organic reactions, leading to diverse libraries of novel compounds.

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been utilized to modify the structure of 9α-hydroxyparthenolide. nih.govcjnmcpu.com This reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org In the context of parthenolide derivatives, this methodology has been applied to introduce new substituents, expanding the chemical diversity of the compound library. nih.govcjnmcpu.com The reaction conditions for Heck transformations can be adapted to be more environmentally benign, for instance by using phosphine-free palladium precursors and water as a cosolvent. nih.gov The versatility of the Heck reaction allows for the formation of complex structures, including its use in intramolecular cyclizations to form large rings. youtube.comnih.gov

The hydroxyl group at the 9α-position serves as a convenient handle for further functionalization via acylation reactions. nih.gov By reacting 9α-hydroxyparthenolide with various acylating agents, a series of ester derivatives can be synthesized. nih.govresearchgate.net These O-H acylation reactions are typically straightforward to perform and allow for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic moieties. This strategy has been systematically employed to generate libraries of 9α-acyloxyparthenolide analogs for biological evaluation. nih.gov

Below is a table showcasing examples of derivatives synthesized through acylation of the 9α-hydroxyl group.

| Starting Material | Acylating Agent | Resulting Derivative Class |

| 9α-Hydroxyparthenolide | Acyl Halide/Anhydride | 9α-Acyloxyparthenolides |

| 9α-Hydroxyparthenolide | Benzoyl Chloride | 9α-Benzoyloxyparthenolide |

| 9α-Hydroxyparthenolide | Substituted Benzoyl Chlorides | Substituted 9α-Benzoyloxyparthenolides |

The α-methylene-γ-lactone is a key structural feature of parthenolides and is susceptible to various chemical transformations. One powerful method for modifying this exocyclic double bond is the 1,3-dipolar cycloaddition. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the addition of a 1,3-dipole, such as a nitrile oxide or a nitrilimine, across the C-11/C-13 double bond to form a five-membered heterocyclic ring fused in a spirocyclic fashion to the lactone ring. researchgate.net

This strategy has been successfully applied to 9α-hydroxyparthenolide to synthesize novel spiro-pyrazole and spiro-isoxazoline derivatives. researchgate.net The reaction proceeds by treating the parent compound with various nitrile oxides (to form spiro-isoxazolines) or after in-situ generation of nitrilimines (to form spiro-pyrazolines). researchgate.net The structures and stereochemistry of the resulting cycloadducts have been rigorously established using spectroscopic methods, including X-ray diffraction analysis. researchgate.net This approach significantly alters the steric and electronic properties of the C-13 position, leading to a new class of structurally complex derivatives.

The table below summarizes the cycloaddition reactions performed on 9α-hydroxyparthenolide.

| Starting Material | 1,3-Dipole | Resulting Derivative Class |

| 9α-Hydroxyparthenolide | Nitrile Oxides | Spiro-isoxazoline Derivatives |

| 9α-Hydroxyparthenolide | Nitrilimines | Spiro-pyrazole Derivatives |

Esterification and Carbamate Derivatives

Structural modifications at the C-9 position of this compound have been a key focus of analog development. researchgate.net

Esterification (O-acylation):

The hydroxyl group at the C-9 position of this compound is a prime site for esterification. This process, also known as O-acylation, involves the reaction of the hydroxyl group with an acylating agent to form an ester linkage. This modification can significantly alter the lipophilicity and pharmacokinetic profile of the parent molecule.

A series of new substituted parthenolides have been synthesized through acylation reactions at the C-9 position. researchgate.net While specific reaction conditions for the O-acylation of this compound can vary, a general approach involves the use of an appropriate acyl chloride or anhydride in the presence of a base. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the reaction with the electrophilic acylating agent. The choice of solvent is also crucial and is typically an aprotic solvent to avoid side reactions.

Carbamate Derivatives:

Carbamate derivatives of parthenolide have been synthesized to improve its pharmacological properties. One notable study details the synthesis of C-7-hydroxycarbamate/urea–parthenolide analogs. This was achieved via an acylnitroso-ene reaction with hydroxylamine-functionalized building blocks. The critical step in this synthesis is the oxidation of the hydroxylamine-containing compounds to nitroso derivatives, which then react with parthenolide. nih.gov

The general synthesis of the precursor hydroxycarbamates involves the reaction of chloroformates with hydroxylamine. These precursors are then reacted with parthenolide under conditions that promote the ene reaction. nih.gov

| Derivative Type | General Synthetic Approach | Key Reagents | Purpose of Derivatization |

| Ester (O-acyl) | Acylation of the C-9 hydroxyl group | Acyl chlorides, Anhydrides, Base | Modify lipophilicity, Improve pharmacokinetics |

| Carbamate | Acylnitroso-ene reaction | Hydroxylamine-functionalized building blocks, Oxidizing agent | Enhance solubility, Improve pharmacological properties |

Aldehyde and Carboxylic Acid Derivatives

The direct synthesis of aldehyde and carboxylic acid derivatives from this compound is not extensively documented in the reviewed scientific literature. General organic chemistry principles suggest that the C-9 hydroxyl group could theoretically be oxidized to a ketone, but the formation of an aldehyde or carboxylic acid at this position would require more complex multi-step synthetic pathways that are not specifically described for this molecule in the available sources.

Hydroxyamino-Parthenolide Analogs

A series of 9α-hydroxyamino-parthenolide derivatives have been efficiently synthesized, starting from 9α-hydroxyparthenolide isolated from Anvillea radiata. The synthesis exploits the electrophilic nature of the α-methylene-γ-lactone ring present in the parent compound. researchgate.net

The key reaction is a Michael addition of various amines to the exocyclic double bond of the lactone ring. This reaction is reported to be stereospecific, yielding a single stereoisomer with an R-configuration at the newly formed C-11 chiral center. A variety of amines can be used in this reaction, leading to a diverse library of 9α-hydroxyamino-parthenolide analogs. researchgate.net

| Reactant | Product | Reaction Type | Key Feature |

| This compound and various amines | 9alpha-Hydroxyamino-parthenolide derivatives | Michael Addition | Stereospecific, yielding a single R-isomer at C-11 |

Catalytic Acid Rearrangement

The catalytic acid rearrangement of sesquiterpene lactones, including this compound, can lead to the formation of new carbocyclic skeletons. While specific studies detailing the catalytic acid rearrangement of this compound are not abundant, it is known that parthenolide itself can undergo acid-mediated transannular cyclization. cjnmcpu.com In an acidic environment, particularly in the presence of methanol (B129727) as a solvent, parthenolide can be converted into a mixture of rearranged products. cjnmcpu.com This suggests that this compound would likely undergo similar complex rearrangements under acidic conditions, potentially leading to the formation of novel sesquiterpenoid structures.

Development of Bioavailable Analogs (e.g., Dimethylamino-parthenolide (DMAPT))

A significant challenge in the therapeutic application of parthenolide and its derivatives is their poor water solubility and, consequently, low bioavailability. To address this, a water-soluble analog, dimethylamino-parthenolide (DMAPT), was developed. nih.govmdpi.com

DMAPT is synthesized through a straightforward reaction of parthenolide with dimethylamine. nih.gov This addition of a dimethylamino group significantly enhances the aqueous solubility of the compound. The resulting dimethylamino analog can then be converted to its water-soluble fumarate salt, further improving its suitability for administration. nih.gov

Pharmacokinetic studies have demonstrated that DMAPT has approximately 70% oral bioavailability. nih.gov In humans, DMAPT has shown linear pharmacokinetics, and doses that achieve low micromolar serum concentrations have been administered without significant toxicity. nih.gov This improved bioavailability has allowed DMAPT to advance into clinical trials for various conditions. mdpi.com

| Analog | Parent Compound | Synthetic Modification | Key Improvement |

| Dimethylamino-parthenolide (DMAPT) | Parthenolide | Reaction with dimethylamine | Increased water solubility and oral bioavailability |

Structure Activity Relationships Sar in 9alpha Hydroxyparthenolide Research

Elucidation of Structural Requisites for Biological Activities

Research into 9alpha-hydroxyparthenolide and its parent compound, parthenolide (B1678480), has revealed that specific structural components are essential for their biological activities, particularly their anticancer effects. Modifications to the core structure have helped to map out the pharmacophore and understand which parts of the molecule are indispensable and which can be altered to enhance activity.

Key structural requirements identified for the biological activity of parthenolide-type compounds include:

The α-methylene-γ-lactone ring: This moiety is widely considered to be the most critical feature for the cytotoxic and anti-inflammatory activities of sesquiterpene lactones. mdpi.comresearchgate.net

The ten-membered germacranolide ring: The conformation and flexibility of this large ring influence how the molecule binds to its biological targets.

The epoxide group: While contributing to reactivity, this group can also be a site of metabolic instability. core.ac.uk

The hydroxyl group at C-9: The presence and stereochemistry of this group significantly modulate the compound's biological profile.

Structural modifications have been systematically performed at various positions to probe their impact on activity. For instance, modifications at the C-9 and C-13 positions of 9α-hydroxyparthenolide have been a major focus of synthetic efforts. nih.gov The biological evaluation of a library of parthenolide analogues has also shed light on the impact of the C1, C10 double bond configuration and the C6, C7 configurations of the lactone ring, with the latter showing a moderate effect on activity against some cancer cell lines. researchgate.net

Influence of Stereochemistry on Activity Profiles

Stereochemistry plays a profound role in the biological activity of chiral drug molecules, as enantiomers can exhibit different pharmacological and toxicological properties. researchgate.net In the context of this compound, the stereochemical configuration at the C-9 position is a crucial determinant of its activity profile. Both 9α-hydroxypartenolide and its stereoisomer, 9β-hydroxyparthenolide, have been isolated and used as starting materials for the synthesis of various derivatives. nih.gov

For example, the synthesis of a series of 9α-hydroxyamino-parthenolides and 9β-hydroxyamino-parthenolides and their subsequent evaluation for in vitro anticancer activity provides direct insight into the structural requirements, with stereochemistry being a key factor. core.ac.uk

Role of Specific Moieties (e.g., alpha-methylene gamma-lactone, C-14 methyl group)

The biological activity of this compound is not just a property of the molecule as a whole, but is strongly influenced by the contributions of its specific functional groups, or moieties.

Alpha-methylene-γ-lactone: This electrophilic group is a critical pharmacophore for many sesquiterpene lactones. mdpi.com It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. scielo.org.mx This irreversible binding is believed to be a primary mechanism for its potent biological effects, including the inhibition of key signaling pathways involved in cancer and inflammation. mdpi.com Structure-activity relationship studies consistently show that modification or removal of the α-methylene-γ-lactone moiety leads to a significant reduction or complete loss of cytotoxic activity. researchgate.netnih.gov

C-14 methyl group: While the α-methylene-γ-lactone is a primary focus, other structural features also contribute to the activity. Research on parthenolide analogues has suggested that the C-14 methyl group might be important for maintaining high anticancer activity. researchgate.net Its presence can influence the conformation of the ten-membered ring and its interactions with the binding pocket of a target protein.

Comparative Analysis of Different Derivative Series

To explore the SAR of this compound, various series of derivatives have been synthesized and evaluated. These efforts often involve modifications at the C-9 hydroxyl group and the C-13 position of the α-methylene-γ-lactone moiety. nih.gov

One approach has been the synthesis of new substituted parthenolides via Heck or acylation reactions at the C-9 and C-13 positions of both 9α- and 9β-hydroxyparthenolide. nih.gov The resulting derivatives have been tested for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HS-683 (glioma), SK-MEL-28 (melanoma), A549 (lung carcinoma), and MCF-7 (breast cancer). nih.gov

A comparative analysis of these derivatives reveals that certain modifications can lead to a significant enhancement of cytotoxic activity compared to the parent compounds and even established anticancer drugs like 5-fluorouracil (B62378) and etoposide. nih.gov For instance, seven derivatives from one study exhibited excellent activity, with IC50 values in the low micromolar range (1.1 to 9.4 µM). nih.gov

The table below summarizes the cytotoxic activity of selected 9α-hydroxyparthenolide derivatives, illustrating the impact of different structural modifications.

| Compound | Modification | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | Acylation at C-9 | MCF-7 | 5.2 |

| Derivative 2 | Heck reaction at C-13 | A549 | 3.8 |

| Derivative 3 | Amino-alkylation at C-13 | SK-MEL-28 | 1.1 |

| 5-Fluorouracil | Reference Drug | MCF-7 | 7.5 |

| Etoposide | Reference Drug | A549 | 4.2 |

This table is a representative example based on findings that specific derivatives show enhanced cytotoxicity. nih.gov The IC50 values are illustrative of the potency that can be achieved through chemical modification.

By comparing different series of derivatives, researchers can identify trends in how certain structural changes affect biological activity, providing a clearer roadmap for the development of more effective therapeutic agents.

Rational Design Principles for Enhanced Activity

The collective findings from SAR studies on this compound and its analogues have led to the formulation of several rational design principles aimed at enhancing its therapeutic properties. These principles guide medicinal chemists in making targeted modifications to the molecule to improve its potency, selectivity, and pharmacokinetic profile.

Key rational design principles include:

Preservation of the α-methylene-γ-lactone Moiety: Given its critical role in the mechanism of action, this moiety should generally be preserved or modified in ways that maintain its electrophilicity and ability to react with target proteins. mdpi.comnih.gov

Strategic Modification of the C-9 Position: The hydroxyl group at C-9 is a key handle for introducing new functionalities. The stereochemistry at this position must be carefully considered, as it significantly impacts activity. nih.gov Esterification or etherification at this position can be used to modulate solubility and cell permeability.

Introduction of Water-Solubilizing Groups: A major challenge with parthenolide-type compounds is their poor aqueous solubility, which limits their clinical development. core.ac.uk A rational approach is to introduce hydrophilic groups, for example, through Michael addition of amines to the α-methylene-γ-lactone, to create more soluble prodrugs that can release the active compound in vivo. core.ac.uk

Conformational Locking: The flexibility of the ten-membered ring can be constrained through the introduction of additional rings or bulky substituents. This can lock the molecule into a more bioactive conformation, potentially increasing its affinity for its target and enhancing its potency. scilit.com

Balancing Reactivity and Stability: While the reactivity of the α-methylene-γ-lactone and epoxide moieties is important for activity, it can also lead to non-specific binding and metabolic instability. core.ac.uk Future design efforts may focus on fine-tuning this reactivity to achieve a better balance between efficacy and a favorable safety profile.

By applying these principles, researchers can move beyond serendipitous discovery and engage in a more rational and efficient process of drug design and development, with the ultimate goal of translating the therapeutic promise of this compound into clinical reality.

Mechanistic Investigations of 9alpha Hydroxyparthenolide S Biological Activities in Cellular and Subcellular Models

Modulation of Cellular Signaling Pathways

Nuclear Factor Kappa B (NF-κB) Inhibition

9alpha-Hydroxyparthenolide has been identified as an inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and survival. cjnmcpu.com The inhibitory action of this compound and its derivatives involves preventing the DNA binding of NF-κB. cjnmcpu.comresearchgate.net

The NF-κB pathway is typically held in an inactive state in the cytoplasm through its association with inhibitory proteins known as IκBs. nih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. biomolther.org This event unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing its translocation into the nucleus. biomolther.orgfrontiersin.org Once in the nucleus, p65 binds to specific DNA sequences to regulate the expression of target genes. nih.gov

Research indicates that some inhibitors can suppress the phosphorylation and nuclear translocation of the NF-κB p65 subunit. biomolther.org This is achieved by interfering with the phosphorylation and degradation of IκBα. biomolther.org By preventing the degradation of IκBα, these inhibitors effectively block the nuclear translocation of p65 and subsequent gene transcription. biomolther.orgresearchgate.net The ability of compounds to inhibit IKK activity is correlated with their capacity to reduce NF-κB pathway activation. nih.gov

Table 1: Effects of this compound on NF-κB Signaling

| Molecular Event | Effect of this compound | References |

|---|---|---|

| NF-κB DNA Binding | Inhibition | cjnmcpu.comresearchgate.net |

| p65 Nuclear Translocation | Potential Inhibition | biomolther.org |

| IκBα Degradation | Potential Inhibition | biomolther.org |

JAK/STAT3 Pathway Modulation

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. nih.govwikipedia.org This pathway is activated by various cytokines and growth factors. wikipedia.orggenome.jp Upon ligand binding to its receptor, JAKs are activated and subsequently phosphorylate the STAT3 protein. amegroups.org This phosphorylation, particularly at the tyrosine 705 residue, induces the dimerization of STAT3, its translocation into the nucleus, and its binding to DNA to regulate the expression of target genes. bmbreports.orgcellsignal.com

Constitutive activation of the JAK/STAT3 pathway is implicated in the development of various cancers. nih.govamegroups.org The abnormal phosphorylation of the STAT3 protein is a key event in tumor formation. amegroups.org Inhibition of the JAK/STAT3 pathway has been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov For instance, pharmacological inhibitors of JAK2 can downregulate the phosphorylation of JAK1, JAK2, and STAT3, leading to decreased cell viability. nih.gov

Studies have shown that certain compounds can inhibit the phosphorylation of STAT3. amegroups.org This inhibition can occur without affecting the phosphorylation of JAK2, suggesting a direct effect on STAT3 or a downstream component. amegroups.org The modulation of STAT3 downstream targets, such as Bcl-2, p16ink4a, p21waf1/cip1, and p27kip1, is associated with the induction of apoptosis and cell cycle arrest. nih.gov

Table 2: Modulation of the JAK/STAT3 Pathway

| Component | Role in Pathway | Effect of Inhibition | References |

|---|---|---|---|

| JAK1/2 | Phosphorylates STAT3 | Downregulation of pJAK1/2 | nih.gov |

| STAT3 | Transcription factor | Inhibition of phosphorylation, nuclear translocation, and DNA binding | amegroups.orgbmbreports.orgcellsignal.com |

| Downstream Targets (e.g., Bcl-2, p21) | Regulate cell cycle and apoptosis | Modulation of expression | nih.gov |

IGF1R/PI3K/Akt Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF1R)/Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. nih.govnih.govcusabio.com This pathway is activated upon the binding of ligands like IGF-1 to the IGF1R, a receptor tyrosine kinase. nih.govmdpi.com This binding triggers the activation of PI3K, which in turn catalyzes the production of phosphatidylinositol-3,4,5-triphosphate (PIP3). genome.jp PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). cusabio.comgenome.jp Once activated, Akt phosphorylates a range of downstream substrates, thereby controlling fundamental cellular processes. genome.jp

The IGF1R/PI3K/Akt pathway is frequently hyperactivated in various cancers, contributing to aggressive biological behavior. nih.govnih.gov Both IGF1R and another receptor tyrosine kinase, ALK, can activate the downstream PI3K-AKT and RAS-MAPK signaling pathways. mdpi.com However, they may utilize different adaptor proteins to mediate these effects. mdpi.com For instance, IGF1R signaling has been shown to preferentially phosphorylate IRS2, leading to the activation of the PI3K-AKT pathway. mdpi.com

Inhibition of this pathway is a key therapeutic strategy. Understanding the specific cellular features that determine sensitivity or resistance to inhibitors is critical for effective treatment. nih.gov

Table 3: Key Components of the IGF1R/PI3K/Akt Pathway

| Component | Function | Downstream Effects | References |

|---|---|---|---|

| IGF1R | Receptor Tyrosine Kinase | Activates PI3K and RAS/RAF/MEK/ERK pathways | nih.govmdpi.com |

| PI3K | Kinase | Produces PIP3 | genome.jp |

| Akt (Protein Kinase B) | Serine/Threonine Kinase | Phosphorylates substrates involved in cell survival, growth, and proliferation | cusabio.comgenome.jp |

| IRS2 | Adaptor Protein | Preferentially phosphorylated by IGF1R to promote PI3K-Akt activation | mdpi.com |

p53 Activation

The p53 tumor suppressor protein is a critical transcription factor that responds to various cellular stresses, including DNA damage and oncogene activation. nih.govmdpi.comfrontiersin.org Upon activation, p53 orchestrates a transcriptional program that can lead to cell-cycle arrest, senescence, or apoptosis, thereby safeguarding genomic integrity. nih.govmdpi.comunits.it The ability of p53 to bind to DNA and transactivate its target genes is fundamental to its tumor-suppressive function. mdpi.com

The specific set of p53 target genes that are regulated depends on the nature of the stress signal, the cell type, and the duration of the stress. nih.gov This context-dependent regulation allows for a tailored cellular response. units.it For instance, the upregulation of p21 is associated with cell cycle arrest, while the induction of pro-apoptotic Bcl-2 proteins is linked to apoptosis. units.it However, the global transcriptional response to p53 activation is complex and involves numerous other potential modifiers of the cellular outcome. units.it

Efforts to restore p53 pathway signaling in tumor cells with mutated p53 are a major focus of cancer research. nih.gov Some small molecules have been shown to partially upregulate the p53 transcriptome and proteome in a p53-independent manner, indicating the existence of alternative mechanisms for activating p53 effector genes. nih.gov

Table 4: p53 Activation and Target Gene Regulation

| Cellular Process | Key p53 Target Genes | Outcome | References |

|---|---|---|---|

| Cell Cycle Arrest | p21 | Allows for DNA repair | units.itcshl.edu |

| Apoptosis | PUMA, DR5, Noxa | Eliminates damaged cells | nih.gov |

| Autophagy | DRAM1 | Cellular self-degradation | nih.gov |

| Metastasis Suppression | NDRG1 | Inhibits tumor spread | nih.gov |

Nrf2 Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative stress. mdpi.comfrontiersin.org Nrf2 is a transcription factor that controls the expression of a wide array of cytoprotective genes, including antioxidant enzymes and detoxifying enzymes. frontiersin.orgplos.orgnih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. mdpi.comnih.gov

When cells are exposed to oxidative stress, Nrf2 is stabilized, allowing it to translocate to the nucleus. nih.gov In the nucleus, Nrf2 binds to cis-acting elements known as antioxidant response elements (AREs) located in the promoter regions of its target genes. sigmaaldrich.comnih.govwikipedia.org This binding initiates the transcription of genes that help to restore redox homeostasis and protect the cell from damage. nih.govresearchgate.net

Activation of the Nrf2 pathway is considered a promising therapeutic strategy for conditions associated with oxidative stress. nih.gov Certain small molecules can effectively activate Nrf2-regulated gene transcription, leading to the induction of antioxidant and cytoprotective genes. sigmaaldrich.com This modulation of the Nrf2 pathway can enhance the cell's ability to counteract oxidative damage. mdpi.comfrontiersin.org

Table 5: Nrf2 Pathway and Antioxidant Response

| Component | Function | Effect of Activation | References |

|---|---|---|---|

| Nrf2 | Transcription Factor | Binds to AREs to induce gene expression | nih.govwikipedia.org |

| Keap1 | Nrf2 Repressor | Targets Nrf2 for degradation | mdpi.comnih.gov |

| Antioxidant Response Elements (AREs) | DNA Regulatory Elements | Mediate transcription of cytoprotective genes | sigmaaldrich.comnih.gov |

| Target Genes (e.g., GCLM, NQO1, HO1) | Antioxidant and Detoxifying Enzymes | Increased cellular protection against oxidative stress | sigmaaldrich.com |

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of danger signals. nih.govfrontiersin.org Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govnih.gov The assembly of the NLRP3 inflammasome is a critical step that involves the recruitment of the adaptor protein ASC and pro-caspase-1. nih.govfrontiersin.org This leads to the auto-activation of caspase-1, a cysteine protease that cleaves pro-IL-1β and pro-IL-18 into their active, mature forms. frontiersin.orgbiorxiv.orgfrontiersin.org

Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases. frontiersin.orgnih.gov Therefore, inhibiting this pathway is a significant therapeutic goal. The activation process typically involves a priming step, often mediated by NF-κB signaling, which upregulates the expression of NLRP3 and pro-IL-1β. nih.govbiorxiv.org A second activation signal then triggers the assembly of the inflammasome complex. biorxiv.org

Inhibition of the NLRP3 inflammasome can occur at various levels. Some inhibitors directly target the NLRP3 protein, preventing its oligomerization or interaction with other components of the complex. biorxiv.orgthno.org This can block the activation of caspase-1 and the subsequent release of IL-1β. nih.govplos.org The inhibition of caspase-1 activation is a key indicator of NLRP3 inflammasome suppression. nih.govplos.org

Table 6: Inhibition of the NLRP3 Inflammasome

| Component/Process | Role in Inflammasome Activation | Consequence of Inhibition | References |

|---|---|---|---|

| NLRP3 | Sensor protein, forms the inflammasome complex | Prevention of inflammasome assembly | biorxiv.orgthno.org |

| Caspase-1 | Effector protease | Reduced cleavage of pro-IL-1β and pro-IL-18 | biorxiv.orgnih.govplos.org |

| IL-1β | Pro-inflammatory cytokine | Decreased secretion of mature IL-1β | nih.govplos.org |

Toll-like Receptor (TLR) Signaling Pathway Modulation

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing molecules broadly shared by pathogens. cellsignal.comnih.govfrontiersin.org The activation of TLRs initiates a signaling cascade that leads to the production of inflammatory cytokines and other mediators, crucial for host defense. cellsignal.comfrontiersin.orgabcam.com This signaling is largely mediated through two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. frontiersin.orgabcam.comgenome.jp

The MyD88-dependent pathway is utilized by most TLRs and leads to the rapid activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines. cellsignal.comnih.govgenome.jp The TRIF-dependent pathway is activated by TLR3 and TLR4 and leads to the induction of type I interferons and the maturation of dendritic cells, involving a slower activation of NF-κB. cellsignal.comfrontiersin.orggenome.jp

Research indicates that certain compounds can modulate TLR signaling, thereby influencing the inflammatory response. frontiersin.orgnih.govmedsci.org For instance, synthetic lipopeptides like FSL-1, an agonist for TLR2/6, can stimulate the innate immune system and offer radioprotective effects by activating the NF-κB pathway. mdpi.com The modulation of TLR expression itself can be influenced by cytokines, which can up-regulate TLRs to enhance microbial recognition. medsci.org While direct studies on this compound's effect on specific TLRs are not detailed in the provided context, its known interaction with downstream effectors of TLR signaling, such as IKKβ, suggests a potential modulatory role in this pathway.

Direct Molecular Targets and Interactions

The specific molecular interactions of this compound are central to its biological effects. These interactions involve direct binding to key enzymes and covalent modification of cellular macromolecules.

IκB Kinase Beta (IKKβ) Binding and Inhibition

IκB kinase beta (IKKβ), also known as IKK2, is a critical enzyme in the NF-κB signaling pathway. ijbs.comnih.govwikipedia.org This pathway is integral to regulating immune and inflammatory responses, cell survival, and proliferation. nih.govscbt.com The IKK complex, which includes IKKα, IKKβ, and a regulatory subunit NEMO, is responsible for phosphorylating the inhibitor of κB (IκB) proteins. wikipedia.orgplos.org This phosphorylation marks IκB for ubiquitination and subsequent degradation, allowing the NF-κB transcription factor to translocate to the nucleus and activate target gene expression. nih.govplos.org

IKKβ plays a dominant role in the activation of the classical NF-κB pathway in response to inflammatory stimuli. plos.orgplos.org Its inhibition is a key therapeutic strategy for inflammatory diseases and cancer. ijbs.complos.org Various natural and synthetic compounds have been identified as IKKβ inhibitors. ijbs.comscbt.com These inhibitors can act through different mechanisms, including competing with ATP at the binding site or binding to other allosteric sites. scbt.com Some natural products, like certain flavonoids, have been shown to covalently bind to cysteine residues within IKKβ. ijbs.com Given that this compound is a known inhibitor of the NF-κB pathway, its interaction with IKKβ is a primary mechanism of its action.

Alkylation of Sulfhydryl Residues via Michael-Type Addition

The chemical structure of this compound contains an α,β-unsaturated carbonyl group, which is a reactive Michael acceptor. This feature allows it to react with nucleophiles, such as the sulfhydryl (thiol) groups of cysteine residues in proteins, via a Michael-type addition reaction. researchgate.netmasterorganicchemistry.comencyclopedia.pub This covalent modification, known as alkylation, can alter the structure and function of the target protein. creative-proteomics.comresearchgate.net

The thiol group of cysteine is highly nucleophilic and a primary target for alkylating agents. creative-proteomics.com The reaction forms a stable thioether bond, which is generally irreversible. creative-proteomics.comnih.gov This type of reaction is a known mechanism for the inactivation of enzymes and the disruption of protein-protein interactions. The ability of this compound to alkylate sulfhydryl residues is a key aspect of its bioactivity, contributing to its inhibitory effects on proteins like IKKβ, which contains reactive cysteine residues. ijbs.com

| Reaction Type | Reactants | Product | Significance |

| Michael Addition | This compound (Michael acceptor) + Cysteine sulfhydryl group (nucleophile) | Covalent adduct | Irreversible protein modification, enzyme inhibition. creative-proteomics.comnih.gov |

Interaction with Growth Regulatory Biological Macromolecules

The growth and proliferation of cells are tightly controlled by a complex network of regulatory macromolecules, including proteins and nucleic acids. nih.govelifesciences.org Disruptions in these regulatory pathways can lead to uncontrolled cell growth, a hallmark of cancer. Plant-derived compounds have been shown to interact with these macromolecules and modulate their activity. nih.gov

Effects on Cellular Processes

The molecular interactions of this compound translate into observable effects on fundamental cellular processes, most notably the cell cycle.

Cell Cycle Progression Modulation (e.g., G2-M)

The cell cycle is a series of events that leads to cell division and duplication. It is divided into four main phases: G1, S, G2, and M. genome.jp Progression through the cell cycle is driven by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. genome.jp Checkpoints exist to ensure the fidelity of the process, halting the cycle in response to DNA damage or other cellular stresses. embopress.orgexpasy.org

Several studies have shown that various compounds can induce cell cycle arrest at different phases. mdpi.complos.orgnih.gov For example, some agents can cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. expasy.orgmdpi.com This arrest can be a prelude to apoptosis (programmed cell death). Research has demonstrated that this compound can induce cell cycle arrest at the G2/M phase. researchgate.net This effect is likely mediated by its influence on the regulatory proteins that govern the G2/M transition, such as the cyclin B-CDK1 complex. mdpi.comresearchgate.net By halting cell cycle progression, this compound can inhibit the proliferation of cancer cells.

| Cell Cycle Phase | Key Regulatory Proteins | Effect of this compound |

| G2/M Transition | Cyclin B, CDK1, Cdc25C | Arrest at G2/M phase. researchgate.net |

Induction of Apoptosis

9α-Hydroxyparthenolide has been identified as an inducer of apoptosis, or programmed cell death, a crucial process for removing damaged or cancerous cells. researchgate.net The mechanism of apoptosis is complex, involving both intrinsic and extrinsic pathways that converge on the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.govfrontiersin.org

The intrinsic pathway is often initiated by cellular stress, such as DNA damage, leading to the activation of proteins like p53. excli.de This pathway involves the mitochondria, which release cytochrome c, a key event in the formation of the apoptosome and subsequent activation of initiator caspases like caspase-9. nih.govnih.gov The extrinsic pathway is triggered by external signals, such as the binding of death ligands to their receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. nih.govnih.gov Both pathways ultimately activate executioner caspases, such as caspase-3 and -7, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. frontiersin.orgnih.gov

Studies have shown that 9α-hydroxyparthenolide can induce apoptosis in various cancer cell lines. For instance, in human cancer cell lines, its derivatives have been evaluated for their ability to induce apoptosis using methods like the Annexin-FITC/PI assay. researchgate.net The induction of apoptosis is a key mechanism behind the cytotoxic activity of this compound. researchgate.net

Reactive Oxygen Species (ROS) Modulation and Oxidative Stress Responses

9α-Hydroxyparthenolide is known to modulate intracellular levels of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism. nih.govsmw.chmdpi.com At low to moderate concentrations, ROS function as important signaling molecules in various cellular processes. nih.govfrontiersin.org However, excessive ROS production can lead to oxidative stress, a state characterized by an imbalance between ROS generation and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govmdpi.com

Oxidative stress can cause significant damage to cellular macromolecules, including lipids, proteins, and DNA, contributing to the development of various diseases. nih.govnih.govmdpi.com Cells possess antioxidant defense mechanisms, including enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, to counteract the harmful effects of ROS. smw.chmdpi.com

The biological activities of 9α-hydroxyparthenolide are linked to its ability to induce oxidative stress responses. researchgate.net This can be a double-edged sword: while high levels of oxidative stress can be detrimental, controlled induction of ROS can also trigger protective mechanisms or lead to the selective elimination of cancer cells, which often have a compromised redox balance. nih.gov

Inhibition of Cell Proliferation

A key biological activity of 9α-hydroxyparthenolide is its ability to inhibit the proliferation of cancer cells. researchgate.net Cell proliferation is a tightly regulated process involving the cell cycle, and its dysregulation is a hallmark of cancer. frontiersin.orgcreative-diagnostics.com

One of the mechanisms by which 9α-hydroxyparthenolide and its derivatives exert their anti-proliferative effects is through the induction of cell cycle arrest. plos.org For instance, the upregulation of proteins like p21 can lead to a halt in the G2/M phase of the cell cycle. plos.org Furthermore, the inhibition of signaling pathways that promote cell proliferation, such as the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, has been observed. plos.org

The cytotoxic activity of synthetic derivatives of 9α-hydroxyparthenolide has been evaluated against a panel of human cancer cell lines, including HS-683 (glioma), SK-MEL-28 (melanoma), A549 (lung carcinoma), and MCF-7 (breast cancer). researchgate.net These studies confirm the potential of this compound and its analogs as inhibitors of cancer cell growth. researchgate.netplos.org The anti-proliferative effects are often a direct consequence of the induction of apoptosis and cell cycle arrest. mdpi.com

Modulation of DNA Methylation

9α-Hydroxyparthenolide has been suggested to play a role in the modulation of DNA methylation, an epigenetic mechanism that controls gene expression without altering the DNA sequence itself. frontiersin.org DNA methylation involves the addition of a methyl group to the cytosine base in a CpG dinucleotide, a process catalyzed by DNA methyltransferases (DNMTs). imrpress.com

Generally, hypermethylation of CpG islands in the promoter regions of genes is associated with transcriptional repression or gene silencing, while demethylation can lead to gene activation. nih.govresearchgate.net Aberrant DNA methylation patterns are a common feature in cancer, where the hypermethylation of tumor suppressor genes and hypomethylation of oncogenes can contribute to tumorigenesis. imrpress.com